3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane is an organic compound characterized by its unique bicyclic structure, which includes a bromomethyl group attached to a cyclopropyl moiety. This compound is of interest in various fields, particularly in organic synthesis and medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of 215.13 g/mol.
This compound can be sourced from specialized chemical suppliers and is classified under the category of bicyclic compounds, specifically bicyclo[3.1.0]hexanes. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane typically involves two main steps:
The molecular structure of 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane can be represented by its canonical SMILES notation: C1CC1C2(CC3CC3C2)CBr
. The InChI key for this compound is WTEUUORREFXNBY-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.13 g/mol |
IUPAC Name | 3-(bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI | InChI=1S/C10H15Br/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane is reactive due to the presence of the bromomethyl group, which participates in several types of chemical reactions:
The mechanism of action for 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane varies depending on its application:
The physical properties of 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane include:
Chemical properties include:
The applications of 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane are diverse:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7